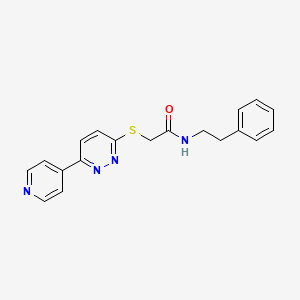

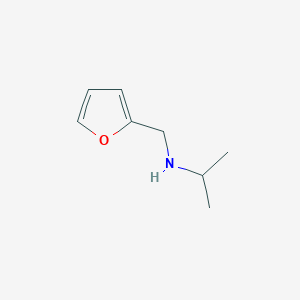

呋喃-2-基甲基异丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

While specific molecular structure analysis for Furan-2-ylmethyl-isopropyl-amine is not available in the search results, there are general discussions on molecular structural analysis . For instance, molecular dynamics simulations and structural analysis can be used to decipher the functional impact of certain compounds .科学研究应用

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . The model compound 21 and six newly synthesized analogues were screened for their anti-bacterial efficacy against S. aureus ATCC29213 .

Epoxy Resin Synthesis

Furan derivatives have been used in the synthesis of epoxy resins . The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins has been reported . The processes involved in the monomers preparation, such as reductive amination, etherification, esterification and carbonatation are listed .

Energy and Solvent Applications

Furfural, a monofunctional furan derivative, has been involved in various applications related to energy (new fuels) and original solvents .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Catalyst Supports

The research on supports for newly designed nano-formulated catalysts is a quickly expanding field of R&D . Furan derivatives can be used in this area .

Electrochemical Oxidation

Electrochemical oxidation of HMF, a furan derivative, is a very interesting option, particularly when coupled with a solar energy conversion unit or water splitting cell .

安全和危害

未来方向

The future research direction for furan-based compounds includes the development of biocatalytic systems capable of transforming furfural and other furan compounds obtained from biomass . There’s also a perspective on the switch from traditional resources such as crude oil to biomass, and the manufacture and uses of furan platform chemicals .

作用机制

Target of Action

Furan-2-ylmethyl-isopropyl-amine, also known as N-(furan-2-ylmethyl)propan-2-amine, is a furan derivative. Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties . .

Mode of Action

The mode of action of furan derivatives can vary greatly depending on their specific structure and the biological system in which they are acting. Some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with bacterial proteins or enzymes . .

Biochemical Pathways

Furan derivatives can be involved in a variety of biochemical pathways. For instance, some furan derivatives have been found to exhibit antibacterial activity, suggesting they may interfere with bacterial metabolic pathways . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Furan derivatives, due to their nonpolar aromatic nature and the presence of an ether oxygen, which adds polarity and potential for hydrogen bonding, can improve the pharmacokinetic characteristics of lead molecules . .

Result of Action

The molecular and cellular effects of a compound’s action can provide insight into its therapeutic potential. Some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may exert a bactericidal or bacteriostatic effect . .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. For instance, the switch from traditional resources such as crude oil to biomass for the production of furan platform chemicals (FPCs) has been discussed . .

属性

IUPAC Name |

N-(furan-2-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGIUQGGHJZYTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-isopropyl-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2401505.png)

![N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2401508.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2401509.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401518.png)

![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)

![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)